2-((4-异丙基苄基)硫)-7-苯基-3-(对甲苯基)-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrrolo[3,2-d]pyrimidin-4-one, which is a bicyclic system containing a pyrrole ring fused with a pyrimidinone ring. The molecule also contains phenyl and tolyl groups, which are common in many organic compounds and often contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrrolopyrimidinone ring system, with various substituents attached. These include a phenyl group, a tolyl group, and an isopropylbenzylthio group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the various substituents. For example, the phenyl and tolyl groups might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the polar pyrimidinone group might increase its solubility in polar solvents .科学研究应用
非线性光学性质和医药应用
与目标化合物结构相关的化合物已被探索其非线性光学 (NLO) 性质和潜在的药用应用。例如,硫嘧啶的衍生物因其存在于脱氧核糖核酸 (DNA) 和核糖核酸 (RNA) 中以及在医学和 NLO 领域的显着应用而显示出前景。涉及密度泛函理论 (DFT) 和时变 DFT (TDDFT) 的研究证明了这些分子的 NLO 特性,表明它们适用于光电应用 (Hussain et al., 2020)。
抗叶酸抑制剂和抗肿瘤剂
已经研究了吡咯并[2,3-d]嘧啶的经典和非经典衍生物作为抗叶酸剂的合成,作为二氢叶酸还原酶 (DHFR) 抑制剂和抗肿瘤剂的潜力。这些化合物已显示出对人 DHFR 和各种肿瘤细胞生长的显着抑制活性,突出了它们在癌症治疗中的潜力 (Gangjee et al., 2007)。
合成和生物评价
合成新的香豆素衍生物,包括吡咯并[3,2-d]嘧啶,以及对其抗菌活性的生物评价代表了另一个感兴趣的领域。这些化合物已被评估为新型抗菌剂的潜力,其中一些表现出显着的活性 (Al-Haiza et al., 2003)。
抗菌剂
为抗菌目的而创建新的 2-苯基-1-对甲苯基-4-硫甲基-1,3-二氮杂丁-1,3-二烯化合物展示了吡咯并嘧啶衍生物的多功能性。这些化合物已被合成并测试了对各种细菌菌株的功效,其中一些显示出显着的抗菌活性 (Bedi et al., 2003)。
未来方向
属性
IUPAC Name |
3-(4-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3OS/c1-19(2)22-13-11-21(12-14-22)18-34-29-31-26-25(23-7-5-4-6-8-23)17-30-27(26)28(33)32(29)24-15-9-20(3)10-16-24/h4-17,19,30H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUPIORQRBZGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。